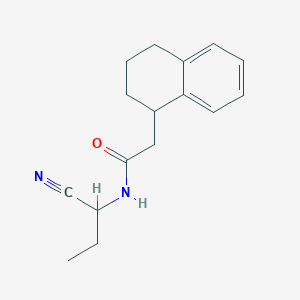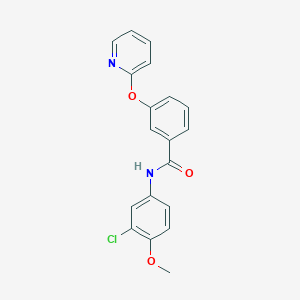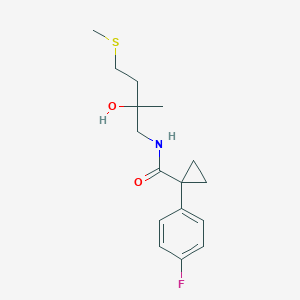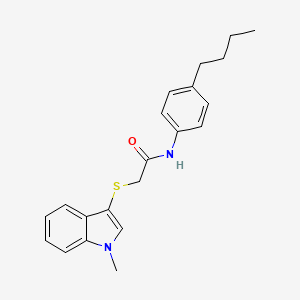
N-(1-cyanopropyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanopropyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide, commonly known as TTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TTA is a selective agonist of the G-protein-coupled receptor GPR40, which is involved in glucose and lipid metabolism.
作用機序
TTA acts as a selective agonist of the GPR40 receptor, which is expressed in pancreatic beta cells and plays a role in glucose-stimulated insulin secretion. Activation of GPR40 by TTA leads to the release of insulin from pancreatic beta cells, which helps to regulate blood glucose levels. In addition, TTA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
TTA has been shown to have significant effects on glucose and lipid metabolism. In animal models, TTA has been found to improve glucose tolerance, increase insulin sensitivity, and decrease plasma glucose and triglyceride levels. TTA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using TTA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. TTA is also a selective agonist of the GPR40 receptor, which makes it a useful tool for studying the role of GPR40 in glucose and lipid metabolism. However, one limitation of using TTA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of TTA. One area of research is the development of TTA analogs with improved pharmacological properties, such as increased solubility and potency. Another area of research is the investigation of the neuroprotective effects of TTA in animal models of neurodegenerative diseases. Finally, the role of TTA in the regulation of energy metabolism and cellular homeostasis warrants further investigation.
合成法
The synthesis of TTA involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 2-bromoacetyl cyanide in the presence of a base. The resulting product is then treated with acetic anhydride to yield TTA. The synthesis of TTA has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
科学的研究の応用
TTA has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders. TTA has been shown to improve glucose tolerance, increase insulin sensitivity, and decrease plasma glucose and triglyceride levels in animal models. In addition, TTA has been found to have anti-inflammatory and neuroprotective effects, making it a promising compound for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(1-cyanopropyl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-14(11-17)18-16(19)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-4,6,9,13-14H,2,5,7-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELLYUZKDAGQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Ethoxyphenyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2483710.png)
![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)







![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
![N-(2,4-difluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2483724.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2483731.png)